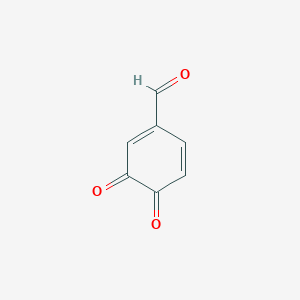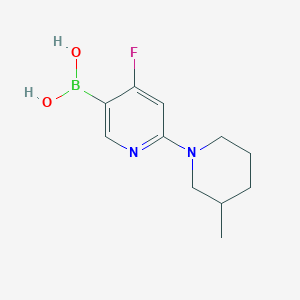
(4-Fluoro-6-(3-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a methylpiperidinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the borylation of a halogenated pyridine derivative using a palladium-catalyzed reaction . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-6-(3-methylpiperidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a base or an oxidizing agent.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Bases such as sodium hydroxide or oxidizing agents like hydrogen peroxide can be employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-6-(3-methylpiperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to create bioconjugates for studying biological processes.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of (4-Fluoro-6-(3-methylpiperidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyridinylboronic acid
- 6-Fluoro-3-pyridinylboronic acid
- (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
Uniqueness
(4-Fluoro-6-(3-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as effectively.
Eigenschaften
Molekularformel |
C11H16BFN2O2 |
|---|---|
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
[4-fluoro-6-(3-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-8-3-2-4-15(7-8)11-5-10(13)9(6-14-11)12(16)17/h5-6,8,16-17H,2-4,7H2,1H3 |
InChI-Schlüssel |
RQGWIOWHGWGTBX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1F)N2CCCC(C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


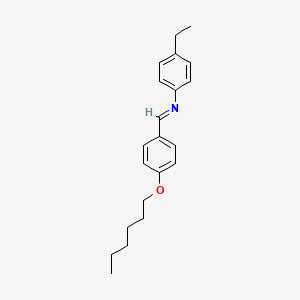
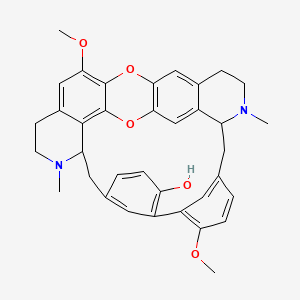
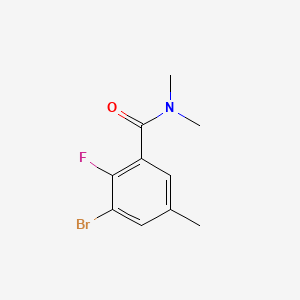
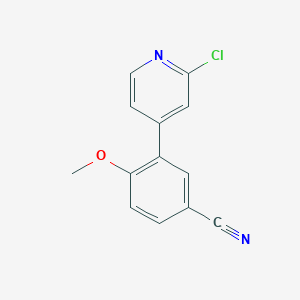
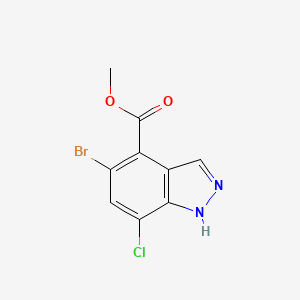
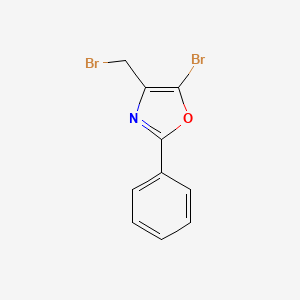
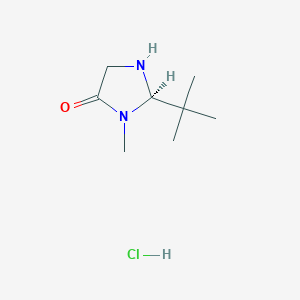

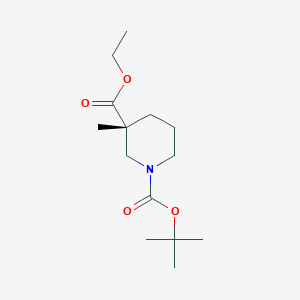
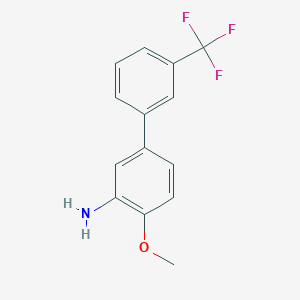
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14079594.png)

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
